molecular formula C24H28N4O3S4 B2594482 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 500149-72-4

4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2594482
CAS RN: 500149-72-4
M. Wt: 548.75
InChI Key: DYOAVSXNGFDSJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Green Chemistry Synthesis Approaches

Research demonstrates the importance of green chemistry principles in synthesizing benzamide derivatives, highlighting water as an optimal medium for reactions. This approach emphasizes environmentally friendly synthesis methods, potentially applicable to compounds like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide for sustainable pharmaceutical development (Horishny & Matiychuk, 2020).

Heterocyclic Compound Synthesis

Studies on the microwave-mediated synthesis of benzothiazole-based heterocycles suggest that such methods could be adapted for efficient and rapid synthesis of related compounds, including 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide. This could have implications for the development of novel pharmaceuticals and materials (Darweesh et al., 2016).

Anticancer Research

Research into the pro-apoptotic activity of indapamide derivatives, a related benzamide compound, on melanoma cell lines indicates potential applications of similar compounds in cancer treatment. Such studies underscore the importance of exploring benzamide derivatives, like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide, for their anticancer properties (Yılmaz et al., 2015).

Antimicrobial Applications

The synthesis of 2-phenylamino-thiazole derivatives with antimicrobial properties highlights the potential of thiazole and benzamide compounds in combating microbial resistance. Research in this area suggests that compounds like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide could be explored for their antimicrobial efficacy (Bikobo et al., 2017).

Synthesis of Sulfonamide Derivatives

The optimization of sulfonamide derivatives for selective receptor antagonism presents another area of interest. Research on sulfonamide compounds' selectivity and efficacy suggests potential applications in developing targeted therapies, which could extend to compounds like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide for specific receptor targeting (Naganawa et al., 2006).

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S4/c1-4-6-14-28(15-7-5-2)35(30,31)17-10-8-16(9-11-17)22(29)27-23-25-18-12-13-19-21(20(18)33-23)34-24(26-19)32-3/h8-13H,4-7,14-15H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOAVSXNGFDSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

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